molecular formula C15H16N6O3 B2401369 N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 2034521-96-3

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B2401369
CAS No.: 2034521-96-3
M. Wt: 328.332
InChI Key: YWXOHZJOLUYQNL-UHFFFAOYSA-N
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Description

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a complex organic compound known for its unique chemical structure and reactivity. This compound is often utilized in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry and biology.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine . This reaction forms the quaternary ammonium chloride salt of the compound. The reaction conditions usually require a solvent such as tetrahydrofuran (THF) and may involve additional reagents to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures efficient production. The reaction is typically carried out under controlled temperature and pressure to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include carboxylic acids, amines, and alcohols. The reactions are often carried out in solvents such as THF, methanol, ethanol, or isopropyl alcohol, with the presence of N-methylmorpholine to facilitate the reaction .

Major Products Formed

The major products formed from these reactions include amides, esters, and other carboxylic derivatives. These products are often used in further chemical synthesis and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide is unique due to its ability to efficiently activate carboxylic acids and facilitate the formation of various carboxylic derivatives. Its versatility and reactivity make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O3/c1-9-12(21-7-5-4-6-11(21)17-9)13(22)16-8-10-18-14(23-2)20-15(19-10)24-3/h4-7H,8H2,1-3H3,(H,16,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXOHZJOLUYQNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=NC(=NC(=N3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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